2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

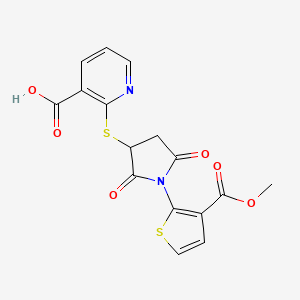

This compound belongs to a class of heterocyclic molecules featuring a pyrrolidinone core (2,5-dioxopyrrolidin-3-yl) linked via a thioether bond to a substituted aromatic acid. Its structure includes:

- A 3-(methoxycarbonyl)thiophen-2-yl substituent on the pyrrolidinone nitrogen.

- A nicotinic acid (pyridine-3-carboxylic acid) moiety connected via a sulfur atom.

Properties

IUPAC Name |

2-[1-(3-methoxycarbonylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S2/c1-24-16(23)9-4-6-25-14(9)18-11(19)7-10(13(18)20)26-12-8(15(21)22)3-2-5-17-12/h2-6,10H,7H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKMBKBDHPMOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-(methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 391.4 g/mol. The structure includes a thiophene ring, a pyrrolidine derivative, and a nicotinic acid moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃N O₆S² |

| Molecular Weight | 391.4 g/mol |

| CAS Number | 881484-69-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as nicotinic acid and thiophenes. The process may include condensation reactions followed by cyclization to form the desired structure. Research indicates that similar compounds derived from nicotinic acid exhibit promising antimicrobial properties, suggesting potential pathways for synthesizing derivatives with enhanced activity .

Antimicrobial Activity

Recent studies have demonstrated that compounds related to nicotinic acid possess significant antimicrobial properties. For instance, derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .

In particular, the compound may exhibit similar antimicrobial effects due to its structural features that enhance membrane permeability or target specific bacterial enzymes.

Cytotoxicity

While evaluating the cytotoxicity of related compounds, it was found that many derivatives did not exhibit significant toxicity against normal cell lines, which is crucial for therapeutic applications. This suggests that modifications in the structure can lead to selective toxicity towards pathogens while sparing healthy cells .

Case Studies

- Study on Antimicrobial Efficacy : A study synthesized a series of acylhydrazones from nicotinic acid derivatives and tested their antimicrobial efficacy. The results indicated that certain derivatives had MIC values comparable to established antibiotics against resistant strains of bacteria .

- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds to bacterial targets. The results indicated strong interactions with key enzymes involved in bacterial cell wall synthesis, suggesting a mechanism for their antimicrobial action.

Comparison with Similar Compounds

Structural Analogs and Their Properties

*Estimated based on structural similarity.

Key Differences and Implications

Substituent Effects :

- The 4-methylphenyl (838874-00-3) and 4-ethoxyphenyl (448198-55-8) analogs exhibit increased hydrophobicity compared to the unsubstituted parent compound (626222-53-5). The ethoxy group may enhance metabolic stability due to reduced oxidative susceptibility .

- The methoxycarbonyl-thiophene group in the target compound introduces both steric bulk and electron-withdrawing effects, which could influence binding affinity in enzyme inhibition (e.g., leukotriene receptors, as seen in Montelukast analogs ).

Acid-Base Properties :

- The pKa of the nicotinic acid moiety (~3.4) is critical for solubility and ionization. Substituents like methylthio (303033-67-2) may slightly alter acidity, as predicted for benzoic acid derivatives .

Safety Profiles: The simplest analog (626222-53-5) is classified as an irritant, while others lack explicit hazard data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.